molecular formula C10H5N3O2 B2523283 5-Nitroquinoline-8-carbonitrile CAS No. 205046-59-9

5-Nitroquinoline-8-carbonitrile

Cat. No. B2523283
CAS RN: 205046-59-9
M. Wt: 199.169
InChI Key: UBENFVCBHLLYSK-UHFFFAOYSA-N
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Description

5-Nitroquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H5N3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Nitroquinoline-8-carbonitrile consists of 10 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 199.17 g/mol . The InChI key is UBENFVCBHLLYSK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Nitroquinoline-8-carbonitrile has a molecular weight of 199.17 g/mol . It has a topological polar surface area of 82.5 Ų and a complexity of 304 . It has no hydrogen bond donors but has 4 hydrogen bond acceptors . It has no rotatable bonds .

Scientific Research Applications

Agrochemicals and Pest Control

The nitrile group in 5-Nitroquinoline-8-carbonitrile makes it relevant in agrochemical research. Scientists explore its derivatives as potential herbicides, fungicides, or insecticides. The compound’s mode of action and selectivity against specific pests are areas of active investigation.

For additional technical details, you can find the MSDS and related information here .

Mechanism of Action

properties

IUPAC Name

5-nitroquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBENFVCBHLLYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 464A (15.0 g, 59.3 mmol) was dissolved in DMF (120 mL) and zinc cyanide (4.20 g, 35.9 mmol) was added. Bis(diphenylphosphino)ferrocene (3.00 g, 5.40 mmol) and tris(benzylidineacetone)dipalladium (3.00 g, 3.30 mmol) were then added and the reaction was heated to 100° C. for 1.5 h. The reaction was cooled to 22° C. and then poured into concentrated ammonium hydroxide (900 mL) resulting in an orange precipitate which was filtered and rinsed with cold water (1 L). The resulting precipitate was dissolved in methylene chloride, washed with brine (1×300 mL) and then dried over anhydrous sodium sulfate. Concentration in vacuo gave the crude material as an orange solid which was purified by flash chromatography on silica gel eluting with methylene chloride to give 6.01 g (51%) of compound 464B as a yellow solid. HPLC: 99% at 1.900 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 ml/min, monitoring at 220 nm).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
catalyst
Reaction Step Three
[Compound]
Name
tris(benzylidineacetone)dipalladium
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
51%

Synthesis routes and methods II

Procedure details

5.80 g of 8-bromo-5-nitroquinoline and 2.00 g of copper(I) cyanide in 15 ml of dimethylformamide were heated to 150° C. for 5 hours. After cooling, methylene chloride was added, insoluble particles were filtered off and the filtrate was concentrated.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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